molecular formula C23H24N4O3S B2552677 N-(3,5-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112301-55-9

N-(3,5-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2552677
CAS No.: 1112301-55-9
M. Wt: 436.53
InChI Key: JPLWSNITAVQVAC-UHFFFAOYSA-N
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Description

The compound “3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and solubility. For instance, the related compound 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide has a molecular weight of 370.40 and is a solid .

Scientific Research Applications

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline derivatives, including those with triazoloquinoxaline moieties, are recognized for their significant biological and pharmacological properties. They have been extensively explored for their potential applications in medicinal chemistry, particularly as antimicrobial agents and in the treatment of chronic and metabolic diseases. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiviral, and antimalarial effects. The structural diversity of quinoxaline derivatives allows for the synthesis of compounds with targeted biological activities, making them valuable scaffolds in drug discovery and development (Pereira et al., 2015).

Triazole-Containing Hybrids as Antimicrobial Agents

Triazole-containing hybrids, particularly those integrated with quinoline or quinoxaline units, have shown promising broad-spectrum antibacterial activity. These hybrids can exert dual or multiple mechanisms of action against various clinically significant organisms, including drug-resistant forms. The integration of triazole rings into other heterocyclic frameworks has been a successful strategy to enhance the antimicrobial efficacy and develop novel anti-infective agents (Graciano et al., 2021).

Potential in Antiplasmodial and Antitumor Applications

The structural motifs present in triazole and quinoxaline derivatives, including the triazoloquinoxaline segment, are explored for their potential in antitumor and antiplasmodial applications. These compounds have been subjected to synthesis and biological evaluation for their activities against malaria and cancer, highlighting the versatility and potential of these heterocyclic compounds in addressing global health challenges. The ability to modulate the biological activity through structural modifications underscores the significance of these derivatives in drug development (Li & Zhang, 2021).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-13-8-14(2)10-15(9-13)24-19(28)12-31-23-25-20-17-11-16(30-5)6-7-18(17)26(3)21(20)22(29)27(23)4/h6-11H,12H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLWSNITAVQVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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